molecular formula C18H39N2O8P B1374367 Cyclohexanaminium (2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl phosphate CAS No. 40591-57-9

Cyclohexanaminium (2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl phosphate

Cat. No.: B1374367
CAS No.: 40591-57-9
M. Wt: 442.5 g/mol
InChI Key: FQMPFZHILABVMA-PEJHDPODSA-N
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Description

Cyclohexanaminium (2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl phosphate is a complex organic compound with significant potential in various scientific fields. This compound features a cyclohexane ring with multiple hydroxyl groups and a phosphate group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanaminium (2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the cyclohexane ring, followed by the introduction of hydroxyl groups through hydroxylation reactions. The final step involves the phosphorylation of the hydroxylated cyclohexane to form the phosphate ester.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and prevent degradation. Common reagents used in the industrial synthesis include phosphoric acid, cyclohexanol, and various catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanaminium (2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl phosphate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form cyclohexanol derivatives.

    Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.

Major Products

The major products formed from these reactions include cyclohexanone, cyclohexanol, and various substituted cyclohexane derivatives. These products have significant applications in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

Cyclohexanaminium (2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl phosphate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a model compound for understanding enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of Cyclohexanaminium (2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions, influencing various cellular processes. Its hydroxyl groups allow it to form hydrogen bonds with proteins and other biomolecules, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,2,3,4,5,6-hexayl hexakis (dihydrogen phosphate): Similar structure but with more phosphate groups.

    Cyclohexane-1,2,3,4,5,6-hexayl hexanicotinate: Contains nicotinate groups instead of phosphate.

    Sodium phytate: A sodium salt of a similar phosphate ester.

Uniqueness

Cyclohexanaminium (2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl phosphate is unique due to its specific arrangement of hydroxyl and phosphate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

cyclohexylazanium;[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H13N.C6H13O8P/c2*7-6-4-2-1-3-5-6;1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12/h2*6H,1-5,7H2;2-9H,1H3,(H2,10,11,12)/t;;2-,3+,4+,5-,6+/m..0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMPFZHILABVMA-PEJHDPODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O.C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O.C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39N2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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